Specific Scientific Field: This application falls under the field of Agronomy .
Summary of the Application: Quizalofop-P-ethyl is recommended as a herbicide for stem and leaf treatment after soybean seedling under soybean–corn intercropping . It’s used to control gramineous weeds .
Methods of Application or Experimental Procedures: The herbicide is sprayed on corn in the laboratory and a boom sprayer is used to spray quizalofop-p-ethyl herbicide, which drifts to corn in the field . The study evaluated the damage quizalofop-p-ethyl herbicide causes to corn under different spray volumes and drift deposition rates .
Results or Outcomes: Under higher drift deposition rates, the corn showed symptoms of herbicide damage and their plant height was inhibited .
Specific Scientific Field: This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application: Quizalofop-P-ethyl is applied for selective control of perennial and annual grass weeds in peanut .
Methods of Application or Experimental Procedures: The herbicide is applied at a half recommended rate (HRE), recommended rate (RE), and double recommended rate (DRE) during kharif peanut cultivation .
Results or Outcomes: Herbicides were innocuous to soil microbial activity at HRE, however, showed some significant influences at RE and DRE, and exerted temporary toxic effects on microbial biomass carbon and fluorescein diacetate hydrolyzing activity . Soil NH4+ and NO3− nitrogen were increased by the herbicides at initial (after 7 days) and last phases (after 30 days), respectively .
Specific Scientific Field: This application falls under the field of Weed Science .
Summary of the Application: Quizalofop-P-ethyl is used in sequential applications with florpyrauxifen-benzyl for the control of weeds in acetyl CoA carboxylase-resistant rice .
Methods of Application or Experimental Procedures: The herbicide is applied in sequential applications with florpyrauxifen-benzyl. The application rate, timing, and sequence of these applications are evaluated for their effectiveness .
Results or Outcomes: The study found that these sequential applications were effective in controlling weeds in acetyl CoA carboxylase-resistant rice .
Summary of the Application: Quizalofop-P-ethyl is used in sequential applications with propanil plus thiobencarb for the control of weeds in acetyl-CoA carboxylase inhibitor-resistant rice .
Methods of Application or Experimental Procedures: The herbicide is applied in sequential applications with propanil plus thiobencarb. The application rate, timing, and sequence of these applications are evaluated for their effectiveness .
Results or Outcomes: The study found that these sequential applications were effective in controlling weeds in acetyl-CoA carboxylase inhibitor-resistant rice .
Quizalofop-P is a selective post-emergence herbicide primarily used for controlling grass weeds in various crops such as soybeans, sugar beets, and cotton. It belongs to the aryloxyphenoxypropionate chemical class and is often marketed under trade names like Assure II and Targa Super. The compound is known for its effectiveness against both annual and perennial grass species, making it a valuable tool in agricultural weed management .
Quizalofop-P functions as a pro-herbicide, which means it is converted into its active form, quizalofop acid, after being absorbed by plant tissues. This transformation occurs rapidly due to the lipophilicity of quizalofop-P, allowing it to penetrate leaf cuticles effectively. The hydrolysis reaction involves the cleavage of the ester bond in quizalofop-P-ethyl, resulting in quizalofop acid and ethanol as byproducts .
The metabolic pathway can be summarized as follows:
The primary biological activity of quizalofop-P lies in its ability to inhibit the growth of grass weeds by disrupting their lipid biosynthesis pathways. Specifically, it targets acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to stunted growth and eventual death of susceptible weed species .
Research has also indicated that quizalofop-P may induce developmental toxicity and cardiotoxicity in non-target organisms such as zebrafish embryos, raising concerns about its environmental impact and safety profile .
Quizalofop-P can be synthesized through several methods, typically involving the reaction of 6-chloroquinoxaline-2-ol with various phenolic compounds. A common synthetic route includes:
The synthesis process must be carefully controlled to ensure high yields and purity of the final product .
Interaction studies have shown that quizalofop-P can interact with various enzymes involved in its metabolism. For instance:
Additionally, studies have indicated that certain metal ions can activate or inhibit these metabolic enzymes, further complicating the interactions within biological systems .
Quizalofop-P shares similarities with other herbicides from the aryloxyphenoxypropionate class. Here are some comparable compounds:
Compound Name | Active Ingredient | Unique Features |
---|---|---|
Fenoxaprop-P-ethyl | Fenoxaprop | More effective against certain grass species |
Haloxyfop-P-methyl | Haloxyfop | Exhibits different metabolic pathways |
Clodinafop-propargyl | Clodinafop | Broad-spectrum activity against various weeds |
Cyhalofop-butyl | Cyhalofop | Enhanced effectiveness in specific crop systems |
Uniqueness of Quizalofop-P:
Acute Toxic